

physical and chemical properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Difluoromethoxy-naphthalene-1-carbaldehyde

Cat. No.: B380441

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An In-depth Technical Guide to 2-Difluoromethoxy-naphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **2-Difluoromethoxy-naphthalene-1-carbaldehyde**. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Physical Properties

2-Difluoromethoxy-naphthalene-1-carbaldehyde is a naphthalene derivative characterized by the presence of a difluoromethoxy group at the second position and a carbaldehyde group at the first position of the naphthalene ring.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	80395-32-0
Molecular Formula	C ₁₂ H ₈ F ₂ O ₂ [1]
Molecular Weight	222.19 g/mol [1]
IUPAC Name	2-(difluoromethoxy)naphthalene-1-carbaldehyde
Canonical SMILES	<chem>O=CC1=C(OC(F)F)C=CC2=CC=CC=C21</chem>
InChI	InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H

Table 2: Physical Properties

Property	Value
Physical State	Liquid
Melting Point	Not available
Boiling Point	Not available
Solubility	Specific quantitative data not available. Expected to have low solubility in water and be soluble in organic solvents like chloroform and methanol, similar to other naphthaldehyde derivatives.

Spectral Data

The following spectral data, while not explicitly assigned to **2-Difluoromethoxy-naphthalene-1-carbaldehyde** in the source, corresponds to a compound with the expected spectroscopic characteristics.

Table 3: NMR Spectral Data

Nucleus	Chemical Shift (δ) in ppm	Coupling Constant (J) in Hz
^1H NMR (400 MHz, CDCl_3)	9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H)	
^{13}C NMR (101 MHz, CDCl_3)	190.5, 166.5 (d, $J = 256.7$ Hz), 132.8 (d, $J = 9.5$ Hz), 132.2 (d, $J = 9.7$ Hz), 116.4 (d, $J = 22.3$ Hz)	
^{19}F NMR (376 MHz, CDCl_3)	-102.4	

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Difluoromethoxy-naphthalene-1-carbaldehyde** is not readily available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the difluoromethylation of phenols and the formylation of naphthalene rings. The synthesis would likely involve a two-step process:

- Difluoromethylation of 2-hydroxy-1-naphthaldehyde: The starting material, 2-hydroxy-1-naphthaldehyde, would be reacted with a difluoromethylating agent. A common method for this transformation is the use of chlorodifluoromethane (Freon 22) in the presence of a base.
- Formylation of 2-(difluoromethoxy)naphthalene: An alternative route could involve the formylation of 2-(difluoromethoxy)naphthalene.

Hypothetical Experimental Protocol (Based on general procedures):

Step 1: Synthesis of 2-(difluoromethoxy)naphthalene

- To a solution of 2-naphthol in a suitable polar aprotic solvent (e.g., DMF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.
- The reaction mixture is stirred until the evolution of hydrogen gas ceases.

- Chlorodifluoromethane gas is then bubbled through the solution at a controlled rate while maintaining the temperature.
- The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Formylation of 2-(difluoromethoxy)naphthalene

- The purified 2-(difluoromethoxy)naphthalene is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction.
- The substrate is treated with a mixture of phosphorus oxychloride and dimethylformamide at a controlled temperature.
- After the reaction is complete, the mixture is poured onto ice and neutralized with a base.
- The product, **2-Difluoromethoxy-naphthalene-1-carbaldehyde**, is then extracted, washed, dried, and purified, typically by column chromatography.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.

Biological Activity and Signaling Pathway

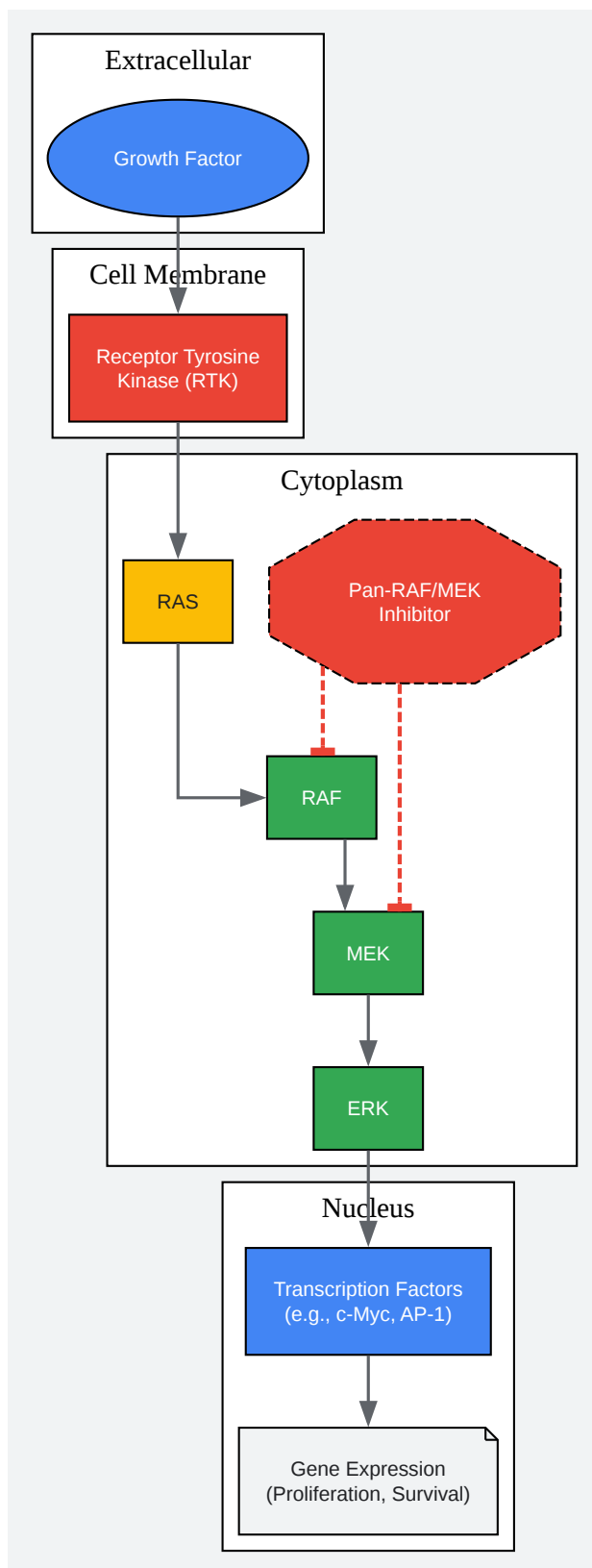
Naphthalene derivatives containing a difluoromethoxy group have been identified as potent inhibitors of Raf kinases, playing a role in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK/ERK Signaling Pathway and the Role of Pan-Raf Inhibitors:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus.^{[2][3][4][5][6]} The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., RAF), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK).

In many cancers, mutations in the BRAF gene lead to a constitutively active RAF kinase, which results in uncontrolled cell growth. Pan-Raf inhibitors are designed to inhibit multiple forms of the RAF kinase, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for pan-RAF/MEK inhibitors.



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Caption: MAPK Signaling Pathway and Inhibition.

Safety and Handling

Based on available safety data for similar compounds, **2-Difluoromethoxy-naphthalene-1-carbaldehyde** should be handled with care. It is presumed to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a certification of the safety or efficacy of the described compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b380441#physical-and-chemical-properties-of-2-difluoromethoxy-naphthalene-1-carbaldehyde]

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